N-ビフェニル-2-イル-2-クロロアセトアミド

説明

N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant interest in the field of organic chemistry due to its unique structure and potential applications. While specific studies directly on N-Biphenyl-2-yl-2-chloro-acetamide are scarce, related compounds have been extensively studied, providing insights into the properties and synthesis of acetamide derivatives.

Synthesis Analysis

The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and similar compounds often involves reactions that introduce the chloro-acetamide group to a biphenyl structure. For instance, the synthesis of related acetamides can be achieved through reactions involving chloro-aniline precursors with acetyl chloride or chloroacetyl chloride in the presence of a base, such as sodium hydroxide or pyridine (Zhou & Shu, 2002).

Molecular Structure Analysis

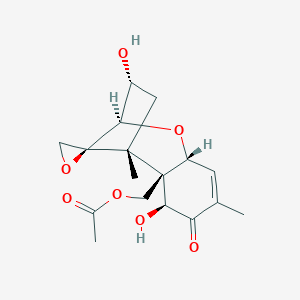

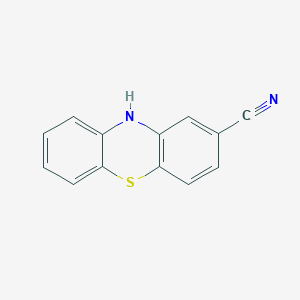

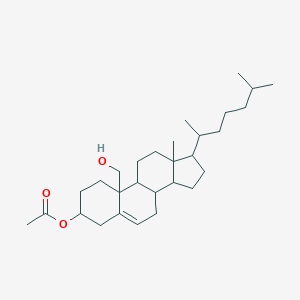

The molecular structure of acetamide derivatives, including N-Biphenyl-2-yl-2-chloro-acetamide, is characterized by intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies reveal that these compounds often crystallize with specific motifs, such as the S(6) ring pattern, facilitated by N-H...O hydrogen bonding (Jansukra et al., 2021).

科学的研究の応用

有機合成

N-ビフェニル-2-イル-2-クロロアセトアミドは、さまざまな有機化合物の合成に使用できます。 例えば、ジメチル(2-([ビフェニル]-4-イル)-2-オキソエチル)ホスホネートの合成に使用できます .

生物学的および医学的用途

N-ビフェニル-2-イル-2-クロロアセトアミドなどのビフェニル誘導体は、幅広い生物学的および医学的用途があります。 これらは、農業向けの幅広い医薬品や製品の製造に使用されています . これらは、基本的な液晶の構成要素としても役立ちます .

OLED の蛍光層

ビフェニル誘導体は、有機発光ダイオード (OLED) の蛍光層の製造に使用されています .

抗菌活性

ビフェニル誘導体は、抗生物質耐性菌に対する抗菌剤として可能性を示しています .

結晶学

N-ビフェニル-2-イル-2-クロロアセトアミドと類似した化合物である2-クロロ-N-(2,4-ジニトロフェニル)アセトアミドは、X線結晶学を使用して研究されています . これは、N-ビフェニル-2-イル-2-クロロアセトアミドも結晶学的研究に使用できることを示唆しています。

光学特性

2-クロロ-N-(2,4-ジニトロフェニル)アセトアミドは、その光学特性について調査されてきました . これは、N-ビフェニル-2-イル-2-クロロアセトアミドも興味深い光学特性を持つ可能性があることを示唆しています。

作用機序

While the specific mechanism of action for “N-Biphenyl-2-yl-2-chloro-acetamide” is not detailed in the retrieved sources, similar compounds have been found to exhibit antimicrobial activity . This activity is thought to be related to the compound’s ability to pass rapidly through the phospholipid bilayer of the cell membrane .

特性

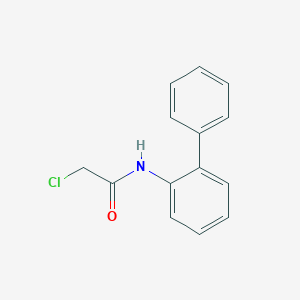

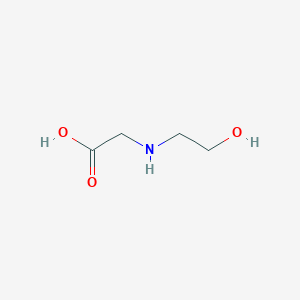

IUPAC Name |

2-chloro-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDDKTKNLZLTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360581 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23088-28-0 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)